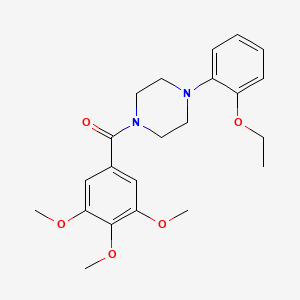![molecular formula C22H22N4O2 B6098923 N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(2-pyrazinyl)propanamide](/img/structure/B6098923.png)
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(2-pyrazinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(2-pyrazinyl)propanamide, commonly known as NAP, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. NAP is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
作用機序
The mechanism of action of NAP is not fully understood, but it is thought to act by modulating a variety of signaling pathways in cells. NAP has been shown to activate the ERK/MAPK signaling pathway, which is involved in cell proliferation, survival, and differentiation. NAP has also been shown to regulate the activity of the transcription factor NF-kB, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
NAP has a range of biochemical and physiological effects, including the regulation of cell proliferation, survival, and differentiation. NAP has been shown to modulate the activity of a variety of signaling pathways in cells, including the ERK/MAPK signaling pathway and the NF-kB signaling pathway. NAP has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective and anticancer activities.
実験室実験の利点と制限
NAP has several advantages for use in laboratory experiments, including its small size, stability, and ease of synthesis. NAP is also relatively inexpensive and can be synthesized in large quantities. However, there are also some limitations to the use of NAP in laboratory experiments, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on NAP, including the development of new synthetic methods for its production, the investigation of its potential therapeutic applications in additional areas, and the elucidation of its mechanism of action. Additionally, further research is needed to determine the optimal dosing and administration strategies for NAP and to investigate its potential side effects and interactions with other drugs. Overall, the continued study of NAP has the potential to lead to the development of novel therapies for a variety of diseases and conditions.
合成法
NAP can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. In solid-phase synthesis, the peptide is assembled on a solid support, which allows for efficient purification and isolation of the final product. In solution-phase synthesis, the peptide is synthesized in solution and then purified using chromatography or other techniques.
科学的研究の応用
NAP has been studied for its potential therapeutic applications in a variety of areas, including neuroprotection, cognitive enhancement, and cancer therapy. In neuroprotection, NAP has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders. In cognitive enhancement, NAP has been shown to improve learning and memory in animal models and may have potential applications in the treatment of cognitive disorders such as dementia and traumatic brain injury. In cancer therapy, NAP has been shown to have anticancer activity and may have potential applications as a novel cancer therapy.
特性
IUPAC Name |
N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]-3-pyrazin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-21(9-8-18-13-23-10-11-24-18)25-19-12-22(28)26(15-19)14-17-6-3-5-16-4-1-2-7-20(16)17/h1-7,10-11,13,19H,8-9,12,14-15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJQGJWHVOLXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC3=CC=CC=C32)NC(=O)CCC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-pyrrolidinyl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B6098855.png)
![methyl 2-[5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B6098861.png)

![6-amino-2-{[2-(4-ethylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6098875.png)
![1-(2-methoxy-5-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6098883.png)
![N'-(2-hydroxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B6098889.png)
![5-methyl-1-propyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-pyrazole-4-carboxamide](/img/structure/B6098893.png)
![2-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-4H-chromen-4-one](/img/structure/B6098905.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(2-pyrazinyl)propanamide](/img/structure/B6098911.png)
![1-cyclopropyl-6-oxo-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6098919.png)
![N-butyl-3-({[3-(trifluoromethyl)benzoyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6098927.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6098932.png)
![1-(3-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B6098938.png)
![2-[1-(1-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B6098947.png)